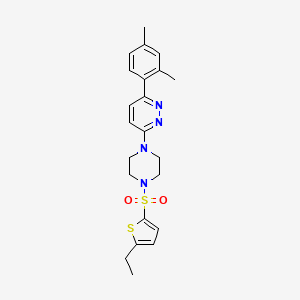
3-(2,4-Dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dimethylphenyl)-6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H26N4O2S2 and its molecular weight is 442.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Drug Development
- Synthesis and Biological Activity of Pyridopyridazine Derivatives : Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. These compounds have been identified as selective inhibitors of phosphodiesterases 4 and 5, showing potential as novel GABA-A receptor benzodiazepine binding site ligands. This class of compounds demonstrates the versatility of pyridazine derivatives in pharmaceutical development due to their structural diversity and significant biological efficacy (Wojcicka & Nowicka-Zuchowska, 2018).
Potential Applications in Organic Synthesis and Catalysis
- The Diversity of Heterocyclic N-oxide Molecules : Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, play a crucial role in organic synthesis, catalysis, and drug development. These compounds are integral in metal complexes formation, catalysts design, and exhibit a range of biological activities. The versatility and potential of heterocyclic N-oxide motifs in advanced chemistry and pharmacological investigations highlight the importance of exploring compounds with similar structural features for innovative applications (Li et al., 2019).
Antifungal and Immunomodulating Activities
- Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives : Research on 1,4-benzothiazine azole derivatives, which share a similar heterocyclic nature with the compound , has demonstrated significant antifungal activity against Candida species. These studies suggest that the antifungal efficacy of such compounds might be enhanced by their immunomodulating properties, potentially increasing their in vivo effectiveness through both direct antifungal actions and stimulation of the immune response (Schiaffella & Vecchiarelli, 2001).
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c1-4-18-6-10-22(29-18)30(27,28)26-13-11-25(12-14-26)21-9-8-20(23-24-21)19-7-5-16(2)15-17(19)3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPVIUZALYQIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
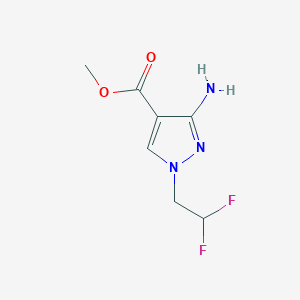
![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)
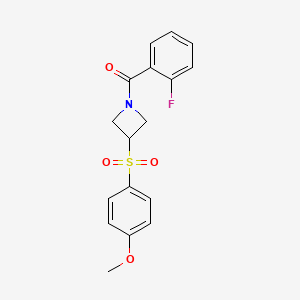
![(1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2494949.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)
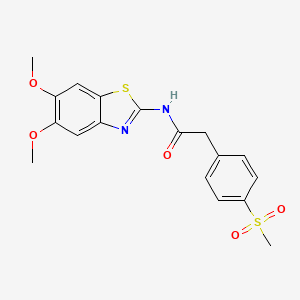
![N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2494956.png)
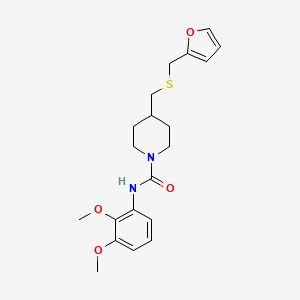
![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)
![N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2494959.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2494961.png)
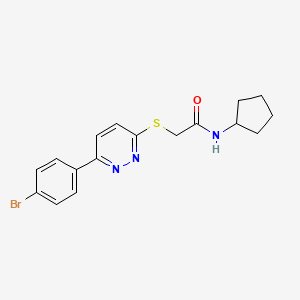
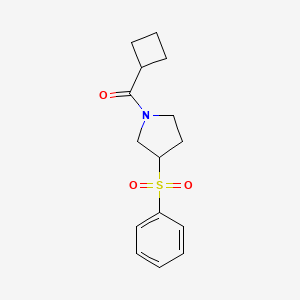
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)
